4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride
Overview
Description
MC70 hydrochloride, also known as Axon 2591, is a potent P-glycoprotein (P-gp) inhibitor. It has good selectivity towards the breast cancer resistance protein (BCRP) pump. The compound’s chemical formula is C24H25NO3.HCl, and its molecular weight is 411.92 g/mol . MC70 hydrochloride shows promise as a novel anticancer agent with both cytostatic and cytotoxic characteristics.
Scientific Research Applications
MC70 hydrochloride has been studied extensively in scientific research. Its applications span multiple fields:
Biology: Investigations focus on its impact on P-gp and BCRP function, which can influence drug efflux and cellular drug resistance.
Industry: While not directly used in industrial applications, understanding its mechanisms may inform drug development and personalized medicine.
Safety and Hazards
Preparation Methods
Synthetic Routes: The synthetic routes for MC70 hydrochloride have not been explicitly documented in the available literature. it is synthesized through specific chemical reactions to achieve its structure.
Reaction Conditions: Unfortunately, detailed reaction conditions for the synthesis of MC70 hydrochloride are not readily accessible. Researchers may need to explore proprietary or specialized sources for specific synthetic protocols.
Industrial Production Methods: Information regarding industrial-scale production methods for MC70 hydrochloride is limited. As a research compound, it is primarily used in laboratory settings.
Chemical Reactions Analysis
MC70 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported. further investigation into related literature may provide insights into specific reaction pathways.
Mechanism of Action
MC70 hydrochloride inhibits P-gp, an ATP-binding cassette (ABC) transporter encoded by the ABCB1 gene (also known as MDR1). By blocking P-gp, it enhances the effectiveness of chemotherapeutic agents by preventing their efflux from cancer cells. The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
MC70 hydrochloride’s uniqueness lies in its selectivity towards BCRP and its potential as an anticancer agent. Similar compounds include other P-gp inhibitors and multidrug-resistance-reverting agents, but MC70’s specific profile sets it apart .
Properties
IUPAC Name |
4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3.ClH/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19;/h3-10,13-14,26H,11-12,15-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIKMAFTKZTBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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